Cas no 2172236-36-9 (5-4-(1-methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine)
5-4-(1-methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-4-(1-methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine
- 2172236-36-9
- 5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine
- EN300-1586675
-
- Inchi: 1S/C18H25N/c1-14(2)19-12-4-5-16(13-19)15-6-8-17(9-7-15)18(3)10-11-18/h5-9,14H,4,10-13H2,1-3H3
- InChI Key: WWTSXPCQSWVXDT-UHFFFAOYSA-N
- SMILES: N1(C(C)C)CCC=C(C1)C1C=CC(=CC=1)C1(C)CC1
Computed Properties
- Exact Mass: 255.198699802g/mol
- Monoisotopic Mass: 255.198699802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 3.2Ų
5-4-(1-methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1586675-0.05g |
5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |
2172236-36-9 | 0.05g |
$744.0 | 2023-06-04 | ||
| Enamine | EN300-1586675-0.1g |
5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |
2172236-36-9 | 0.1g |
$779.0 | 2023-06-04 | ||
| Enamine | EN300-1586675-0.25g |
5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |
2172236-36-9 | 0.25g |
$814.0 | 2023-06-04 | ||
| Enamine | EN300-1586675-0.5g |
5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |
2172236-36-9 | 0.5g |
$849.0 | 2023-06-04 | ||
| Enamine | EN300-1586675-1.0g |
5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |
2172236-36-9 | 1g |
$884.0 | 2023-06-04 | ||
| Enamine | EN300-1586675-2.5g |
5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |
2172236-36-9 | 2.5g |
$1735.0 | 2023-06-04 | ||
| Enamine | EN300-1586675-5.0g |
5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |
2172236-36-9 | 5g |
$2566.0 | 2023-06-04 | ||
| Enamine | EN300-1586675-10.0g |
5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |
2172236-36-9 | 10g |
$3807.0 | 2023-06-04 | ||
| Enamine | EN300-1586675-50mg |
5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |
2172236-36-9 | 50mg |
$744.0 | 2023-09-24 | ||
| Enamine | EN300-1586675-100mg |
5-[4-(1-methylcyclopropyl)phenyl]-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |
2172236-36-9 | 100mg |
$779.0 | 2023-09-24 |
5-4-(1-methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 5-4-(1-methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine
5-4-(1-Methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine: A Comprehensive Overview
The compound with CAS No. 2172236-36-9, commonly referred to as 5-4-(1-methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine, has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound is a derivative of tetrahydropyridine, a class of molecules known for their versatility in various applications. The tetrahydropyridine framework serves as a foundational structure for numerous bioactive compounds, making it a focal point in drug discovery and development.
The 1-methylcyclopropyl substituent attached to the phenyl ring introduces unique electronic and steric properties to the molecule. This substitution pattern enhances the compound's ability to interact with biological targets, such as enzymes or receptors, which is critical in pharmacological applications. Recent studies have highlighted the potential of this compound as a modulator of ion channels, a property that could be exploited in the treatment of neurological disorders such as epilepsy or chronic pain.
One of the most intriguing aspects of 5-4-(1-methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine is its synthesis pathway. Researchers have developed efficient methods to construct the tetrahydropyridine ring system using microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the yield and purity of the compound but also opened avenues for large-scale production, making it more accessible for preclinical studies.
In terms of biological activity, this compound has demonstrated potent antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, its ability to inhibit cytochrome P450 enzymes suggests potential applications in modulating drug metabolism, a critical consideration in pharmacokinetics and drug-drug interactions.
Recent breakthroughs in computational chemistry have enabled researchers to predict the binding affinities of 5-4-(1-methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine with various protein targets. Molecular docking studies have revealed favorable interactions with GABA receptors and voltage-gated sodium channels, further underscoring its potential as a therapeutic agent.
The structural flexibility of this compound also makes it an attractive candidate for further chemical modifications. By altering the substituents on the phenyl ring or modifying the tetrahydropyridine core, researchers can fine-tune its physicochemical properties to enhance bioavailability and efficacy. Such modifications could lead to the development of next-generation drugs with improved therapeutic profiles.
In conclusion, 5-4-(1-methylcyclopropyl)phenyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine represents a promising molecule with diverse applications in medicinal chemistry. Its unique structure, coupled with advanced synthetic methodologies and cutting-edge biological insights, positions it as a key player in future drug discovery efforts. As research continues to unfold, this compound may pave the way for innovative treatments addressing some of the most challenging diseases in modern medicine.
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